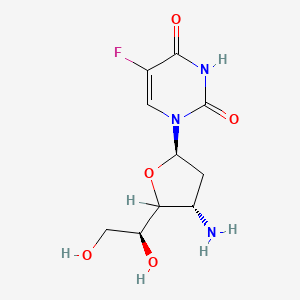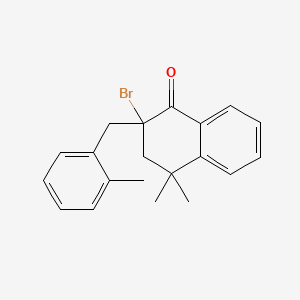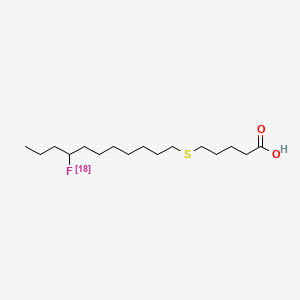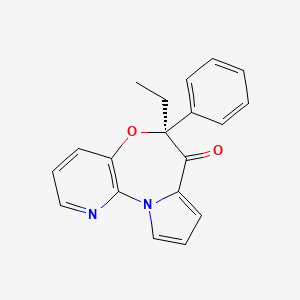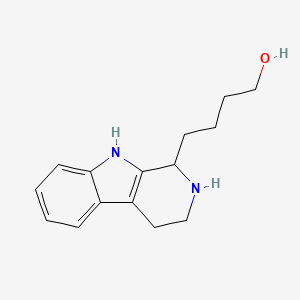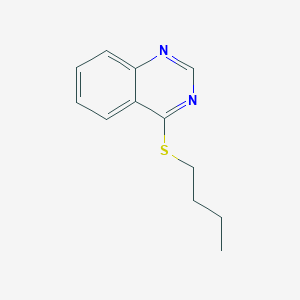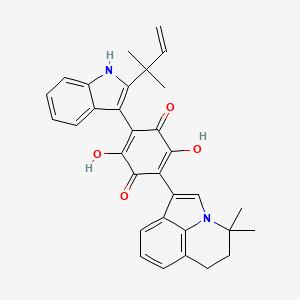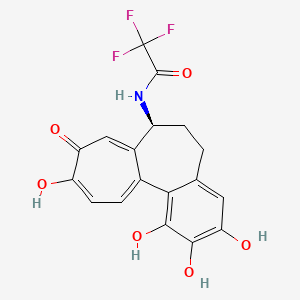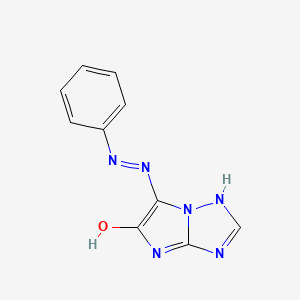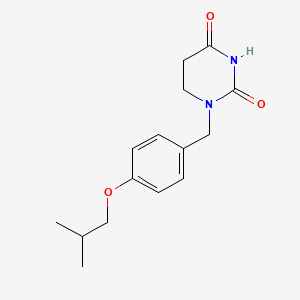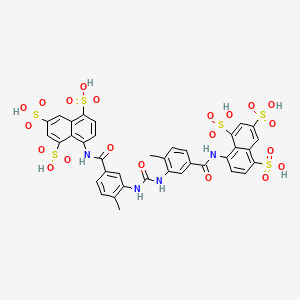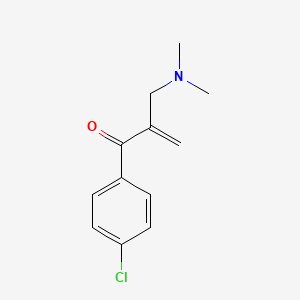
3-Dimethylamino-2-(4-chlorobenzoyl)propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dimethylamino-2-(4-chlorobenzoyl)propene is an organic compound with the molecular formula C12H14ClNO This compound is characterized by the presence of a dimethylamino group, a chlorobenzoyl group, and a propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylamino-2-(4-chlorobenzoyl)propene typically involves the reaction of 4-chlorobenzoyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the propene moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Dimethylamino-2-(4-chlorobenzoyl)propene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
3-Dimethylamino-2-(4-chlorobenzoyl)propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Dimethylamino-2-(4-chlorobenzoyl)propene involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the chlorobenzoyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethylamino)-2-(4-chlorobenzoyl)acrylonitrile
- 3-(4-Chlorobenzoyl)-7-(N,N-dimethylamino)-1-phenylindolizine
Uniqueness
3-Dimethylamino-2-(4-chlorobenzoyl)propene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
108664-47-7 |
|---|---|
Fórmula molecular |
C12H14ClNO |
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-[(dimethylamino)methyl]prop-2-en-1-one |
InChI |
InChI=1S/C12H14ClNO/c1-9(8-14(2)3)12(15)10-4-6-11(13)7-5-10/h4-7H,1,8H2,2-3H3 |
Clave InChI |
IZUVKOFTWPUPCG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(=C)C(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


